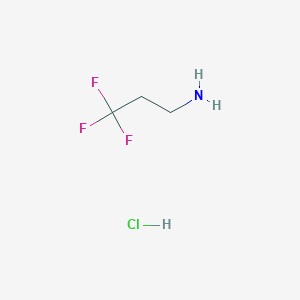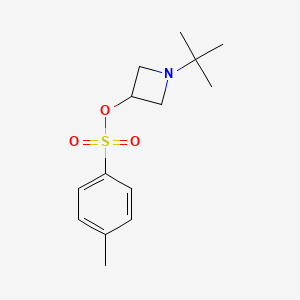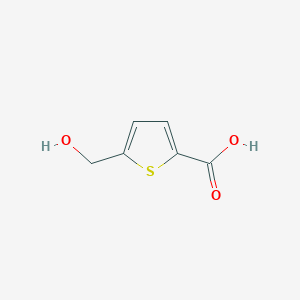
3,3,3-Trifluoropropan-1-amine hydrochloride
説明
3,3,3-Trifluoropropan-1-amine hydrochloride is a chemical compound that is not directly mentioned in the provided papers, but its related chemistry can be inferred from the synthesis and reactions of similar trifluoromethylated compounds and amines. The papers discuss various methods and applications of trifluoromethylated compounds, which are of interest due to their potential in creating bioactive molecules and materials with unique properties .
Synthesis Analysis
The synthesis of trifluoromethylated amines can be achieved through different methods. One approach is the silver-catalyzed tandem hydroamination and cyclization of 2-trifluoromethyl-1,3-enynes with primary amines, which provides an atom-economical protocol for constructing 4-trifluoromethyl-3-pyrrolines . Another method involves a base-promoted reaction of nucleophiles with 2-chloro-3,3,3-trifluoroprop-1-ene, leading to various β-substituted-trifluoromethyl-ethenes . Additionally, a practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid has been reported, which exhibits remarkable functional group tolerance and does not require rigorous exclusion of moisture or oxygen .
Molecular Structure Analysis
While the molecular structure of 3,3,3-Trifluoropropan-1-amine hydrochloride is not directly analyzed in the papers, related compounds such as tris(pentafluorosulfanyl)amine have been characterized by various spectroscopic methods and possess interesting structural features like an unusually long N-S bond . These structural analyses are crucial for understanding the properties and reactivity of fluorinated amines.
Chemical Reactions Analysis
The chemical reactivity of trifluoromethylated amines is diverse. For instance, the prepared β-substituted-trifluoromethyl-ethenes can undergo further transformations, such as conversion to pyrrolidines via [3 + 2] dipolar cycloaddition reactions . The reductive trifluoroethylation reactions of amines also demonstrate the ability to introduce fluorine into biologically active compounds, which is significant for medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated amines are influenced by the presence of the trifluoromethyl group. This group can significantly alter the lipophilicity, metabolic stability, and bioavailability of the compounds. The papers provided do not directly discuss the properties of 3,3,3-Trifluoropropan-1-amine hydrochloride, but the studies on related compounds suggest that such fluorinated amines could have unique properties that make them attractive for chemical discovery and pharmaceutical applications .
科学的研究の応用
PFAS Removal by Amine-Functionalized Sorbents
Amine-containing sorbents have shown promise in the removal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water supplies, highlighting their potential for environmental remediation. These sorbents leverage electrostatic interactions, hydrophobic interactions, and specific sorbent morphologies for effective PFAS control, suggesting that similar amine compounds could be applied in water treatment technologies (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Synthesis Industry Applications
Amino-1,2,4-triazoles, which share functional group similarities with trifluoropropan-1-amines, are used in the production of agricultural products, pharmaceuticals, dyes, and other high-energy materials. This indicates the potential of trifluoropropan-1-amine derivatives in fine organic synthesis, suggesting a broad application in creating pharmaceuticals and agrochemicals (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Amine-functionalized MOFs for CO2 Capture
Amine-functionalized Metal-Organic Frameworks (MOFs) have been extensively studied for their CO2 capture capabilities. These materials show high sorption capacities and selectivity towards CO2, due to the strong interactions between CO2 and the basic amino functionalities. This research area highlights the significance of amine-functionalized compounds in addressing climate change through carbon capture and sequestration technologies (Lin, Kong, & Chen, 2016).
Adsorption Mechanisms of PFCs
Studies on the adsorption behaviors of Perfluorinated Compounds (PFCs) indicate that adsorbents with amine groups, including those potentially related to trifluoropropan-1-amine structures, exhibit high adsorption capacities. These findings could inform the development of new materials for environmental cleanup and pollution control (Du, Deng, Bei, Huang, Wang, Huang, & Yu, 2014).
Safety And Hazards
The compound is classified under GHS07 for safety. It has the hazard statements H302+H312+H332-H315-H319-H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
特性
IUPAC Name |
3,3,3-trifluoropropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3N.ClH/c4-3(5,6)1-2-7;/h1-2,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOPOYHPIKTQSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649103 | |
| Record name | 3,3,3-Trifluoropropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoropropan-1-amine hydrochloride | |
CAS RN |
2968-33-4 | |
| Record name | 1-Propanamine, 3,3,3-trifluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2968-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-Trifluoropropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-Trifluoropropylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1344285.png)
![7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1344286.png)









![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)
![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)
